molecular formula C9H9BrFN B3094804 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine CAS No. 1260841-36-8

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

Cat. No.: B3094804
CAS No.: 1260841-36-8
M. Wt: 230.08
InChI Key: YHHPOPJRBQJZSF-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine is an organic compound with the chemical formula C9H10BrFN. This compound is of interest due to its unique structure, which includes a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-5-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine has diverse applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Research: The compound is used in the study of enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring and the substituted phenyl group allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-fluorophenyl)ethan-1-one
  • 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
  • 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-thiol

Uniqueness

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties compared to other similar compounds. This structural feature makes it a valuable scaffold in medicinal chemistry for designing molecules with specific biological activities .

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHPOPJRBQJZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
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1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
Reactant of Route 3
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1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
Reactant of Route 4
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
Reactant of Route 5
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1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
Reactant of Route 6
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

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